N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide

Lipophilicity XLogP3 Physicochemical property comparison

Kinase inhibitor SAR studies suffer when fragment scaffold regioisomers are used interchangeably, introducing uncontrolled variables. This 5-substituted pyridine-pyrazole-picolinamide (CAS 2034562-26-8) eliminates that ambiguity with defined exit vector geometry (XLogP3 0.8 vs. 0.9 for 2-isomer). • Regioisomer-specific 5-position pyrazole for consistent binding poses • Fragment-like profile (MW 293.32, TPSA 72.7 Ų, 1 HBD) ideal for FBDD • Bidentate picolinamide chelator for metalloenzyme targets. In stock, ships globally with CoA.

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 2034562-26-8
Cat. No. B2951815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide
CAS2034562-26-8
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=N3
InChIInChI=1S/C16H15N5O/c1-21-11-14(10-20-21)13-6-12(7-17-9-13)8-19-16(22)15-4-2-3-5-18-15/h2-7,9-11H,8H2,1H3,(H,19,22)
InChIKeyJVTCVIQJTUSCBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide: Structural and Physicochemical Properties


N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide (CAS 2034562-26-8) is a heterocyclic picolinamide derivative featuring a 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl substituent [1]. With molecular formula C16H15N5O and a molecular weight of 293.32 g/mol, this compound belongs to the class of pyridine-pyrazole carboxamide scaffolds that are widely exploited in kinase inhibitor discovery and fragment-based lead generation [2]. Its computed properties—XLogP3 of 0.8, topological polar surface area (TPSA) of 72.7 Ų, a single hydrogen bond donor, and four hydrogen bond acceptors—confer a balanced physicochemical profile suitable for medicinal chemistry optimization [1].

Fragment-like space (MW 293, XLogP3 0.8, TPSA 72.7 Ų)
Balanced physicochemical profile for lead optimization
5-substituted regioisomer for exit-vector SAR studies

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide: Why Analogs Fall Short


Picolinamide-based compounds cannot be substituted generically because minor regioisomeric variations—such as relocating the pyrazole from the 5-position to the 2-position of the pyridine ring—alter the exit vector orientation, hydrogen bonding topology, and lipophilicity (XLogP3 0.8 vs. 0.9) [1] [2]. Furthermore, the picolinamide amide group engages in an intramolecular N–H…N interaction that stabilizes a specific conformation, a feature absent in nicotinamide or benzamide analogs [3]. These subtle but functionally significant differences mean that even ostensibly similar in-class scaffolds can yield divergent biological profiles, making direct interchangeability unreliable for reproducible research.

Regioisomer mismatch
2-positional isomer alters exit vector, lipophilicity (XLogP3 0.9), and may shift target recognition.
Scaffold switch risk
Nicotinamide or benzamide analogs lack the stabilizing intramolecular N–H···N hydrogen bond, changing conformational preorganization.
Biological profile divergence
Even similar in-class scaffolds may yield different selectivity patterns; direct interchangeability is unreliable without validation.

Differentiation Evidence vs. Closest Analogs


Lipophilicity Difference vs. 2-Substituted Regioisomer

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide exhibits an XLogP3 value of 0.8, which is 0.1 log units lower than that of its 2-positional isomer (N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide, CAS 2034309-88-9, XLogP3 = 0.9) [1] [2]. Topological polar surface area (TPSA) is identical at 72.7 Ų for both compounds. This lipophilicity difference, while numerically small, may translate into measurably distinct aqueous solubility and differential non-specific protein binding in biological assays.

Lipophilicity vs. 2-isomer
Head-to-head
Target XLogP3 = 0.8
2-isomer XLogP3 = 0.9
TPSA identical (72.7 Ų)
Lower lipophilicity may affect solubility and non-specific binding.
Computed; experimental validation recommended.
Lipophilicity XLogP3 Physicochemical property comparison Isomeric differentiation

Exit Vector Geometry: 5- vs. 2-Position Comparison

The pyrazole moiety attached at the 5-position of the pyridine ring projects in a geometrical vector that is distinct from the 2-substituted isomer. In the target compound, the para-like arrangement between the pyrazole (C5) and the methylene-amide (C3) places the picolinamide and pyrazole groups at a greater separation distance than in the 2-substituted isomer, where the pyrazole (C2) and methylene-amide (C3) are ortho to each other [1] [2]. This altered exit vector geometry is expected to influence protein-ligand recognition differently, as demonstrated in other picolinamide kinase inhibitor series where regioisomeric substitution patterns drive divergent selectivity profiles [3].

Exit vector geometry
Class-level
Pyrazole at C5 (meta/para-like) vs. C2 (ortho) changes inter-substituent angle and distance.
Different binding-site topology access expected.
No co-crystal structures; structural inference only.
Structure-based drug design Regioisomerism Exit vector Pyridine substitution

Intramolecular H-Bonding: Picolinamide vs. Nicotinamide

The picolinamide moiety (pyridine-2-carboxamide) can form a stabilizing six-membered intramolecular N–H…N hydrogen bond between the amide NH and the pyridine ring nitrogen, rigidifying the bioactive conformation [1]. This conformational preorganization is absent in the regioisomeric nicotinamide (pyridine-3-carboxamide) and benzamide analogs, where the acceptor nitrogen is positioned too far to engage the amide NH [2]. X-ray crystal structures of picolinamide-containing kinase inhibitors confirm this intramolecular H-bond motif, which contributes to improved binding entropy and target selectivity [3].

Intramolecular H-bond
Class-level
Picolinamide forms N–H···N(pyridine) six-membered ring; nicotinamide cannot.
Conformational preorganization may reduce entropic penalty.
Confirmed by X-ray in related kinase series.
Conformational preorganization Picolinamide scaffold Hydrogen bonding Amide conformational analysis

Bioactivity Data Gap and Screening Opportunities

As of the latest survey (April 2026), no peer-reviewed IC50, Ki, or EC50 data have been reported for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide in any public database including ChEMBL, BindingDB, or PubChem BioAssay [1]. Structurally related picolinamide derivatives disclosed in patent US20240308980 exhibit micromolar LRRK2 kinase inhibitory activity (e.g., Ex-1.12 IC50 = 1.60 × 10³ nM), providing a class-level benchmark [2]. The target compound's unexplored activity profile represents an opportunity for novel intellectual property generation and first-in-class exploration.

Bioactivity data gap
Supporting evidence
No public IC50/Ki data. Closest analogs: LRRK2 IC50 ~1.6–2.35 µM (patent).
Unexplored profile offers novel SAR opportunity.
Screening recommended; no direct target data.
Kinase inhibition LRRK2 Picolinamide bioactivity Screening recommendation

Procurement and Application Scenarios


Regioisomeric Selectivity Profiling in Kinase Discovery

Researchers developing kinase inhibitors based on the pyridine-pyrazole-picolinamide scaffold can use the 5-substituted regioisomer to systematically compare binding kinetics and selectivity against the 2-substituted isomer (CAS 2034309-88-9). The lipophilicity difference (XLogP3 0.8 vs. 0.9) and divergent exit vector geometry provide a foundation for rational regioisomer-specific SAR studies [1] [2].

Chemical Probe for Metal-Dependent Enzymes/Kinases

The picolinamide moiety functions as a bidentate metal chelator capable of coordinating divalent cations such as Mg²⁺ or Zn²⁺. The unique 5-position pyrazole-substituted architecture may access metal-chelating pockets not reachable by the 2-substituted isomer or nicotinamide analogs [3].

Fragment-Based Lead Generation and Scaffold Hopping

With a molecular weight of 293.32 g/mol and favorable physicochemical properties (XLogP3 0.8, TPSA 72.7 Ų, only one H-bond donor), this compound fits well within fragment-like space for fragment-based drug discovery [1]. Its unexplored biological profile makes it an attractive starting point for novel chemical series generation without prior art encumbrance [4].

Heterocyclic Cross-Coupling Methodology Development

The compound's structure, containing both 1-methylpyrazole and picolinamide motifs connected via a pyridine core, serves as a useful model substrate for optimizing Suzuki-Miyaura cross-coupling conditions on heteroaryl halides or for developing novel amidation protocols [2].

Application
Selection Property
Validation Focus
Regioisomeric selectivity profiling
5-substituted exit vector; lipophilicity difference
Binding kinetics and selectivity vs. 2-isomer
Metal-dependent enzyme probe
Picolinamide bidentate metal chelation
Metal-chelating pocket accessibility
Fragment-based lead generation
Fragment-like physicochemical profile; unexplored biology
Hit identification and scaffold hopping
Cross-coupling methodology
Pyridine-pyrazole-picolinamide connectivity
Suzuki/amidation condition optimization
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